molecular formula C13H14N4O B1463685 N-benzyl-6-hydrazinylnicotinamide CAS No. 1284017-83-9

N-benzyl-6-hydrazinylnicotinamide

Cat. No. B1463685
Key on ui cas rn: 1284017-83-9
M. Wt: 242.28 g/mol
InChI Key: SJVHOEXUUAOBTR-UHFFFAOYSA-N
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Patent
US09040522B2

Procedure details

Combined hydrazine (1.67 mL, 53.3 mmol) and a solution of N-benzyl-6-chloronicotinamide (2.19 g, 8.88 mmol) in ethanol (70 mL) and heated overnight at 100° C. The reaction mixture was then cooled and evaporated to give a solid. The solid was collected by filtration, washed with 70 mL water, and recrystallized from hot ethanol to give the title compound (1.32 g, 61%) as an off-white solid. MS m/z [M+H]+ 243.2.
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[CH2:3]([NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15](Cl)=[N:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C>[CH2:3]([NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([NH:1][NH2:2])=[N:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.67 mL
Type
reactant
Smiles
NN
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C1=CN=C(C=C1)Cl)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 70 mL water
CUSTOM
Type
CUSTOM
Details
recrystallized from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CN=C(C=C1)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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